Pyrantel Pamoate Exhibits Superior Potency Against Necator americanus Larvae Versus Albendazole and Mebendazole
In a direct head-to-head in vitro screening of commercially available anthelmintics against human intestinal nematodes, pyrantel pamoate demonstrated significantly greater potency against Necator americanus (human hookworm) third-stage larvae than either albendazole or mebendazole . The study evaluated eight benzimidazoles, five macrocyclic lactones, tribendimidine, levamisole, and pyrantel pamoate under identical laboratory conditions [1].
| Evidence Dimension | In vitro larval survival inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 μg/mL |
| Comparator Or Baseline | Albendazole IC50 > 100 μg/mL; Mebendazole IC50 > 100 μg/mL |
| Quantified Difference | >50-fold greater potency |
| Conditions | Necator americanus third-stage larvae in vitro survival assay |
Why This Matters
This pronounced in vitro potency differential against N. americanus larvae provides a quantitative basis for selecting pyrantel pamoate over benzimidazoles in specific research or therapeutic contexts targeting this life cycle stage.
- [1] Keiser J, et al. Evaluation of commercially available anthelminthics in laboratory models of human intestinal nematode infections. ACS Infect Dis. 2021;7(5):1175-1188. View Source
